![molecular formula C23H33N3O8 B1679794 Proxazole citrate CAS No. 132-35-4](/img/structure/B1679794.png)
Proxazole citrate
Overview
Description
Proxazole citrate is a carbonyl compound . It is an unusual drug because it possesses both anti-inflammatory and antispasmodic properties . It is used for functional gastrointestinal disorders in veterinary and acute renal insufficiency . In animal models, Proxazole has antitussive, antispasmodic, analgesic, anti-inflammatory, and antipyretic activities .
Molecular Structure Analysis
Proxazole citrate has a molecular formula of C23H33N3O8 . Its molecular weight is 479.5 g/mol . The IUPAC name for Proxazole citrate is N, N -diethyl-2- [3- (1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid .Scientific Research Applications
Anti-inflammatory Applications
Proxazole citrate exhibits significant anti-inflammatory properties . It is particularly effective against edematous responses and uniquely does not produce ulcerogenic effects, which are common in most anti-inflammatory drugs . This makes it a valuable compound for treating conditions where inflammation leads to tissue edema without the risk of gastrointestinal ulcers.
Antispasmodic Properties
The compound has been shown to possess antispasmodic properties , specifically inhibiting smooth muscle spasms. This activity is observed both at the vascular and intestinal levels, providing relief from spasms without interfering with the normal physiological functions of the tissues .
Hypertension Management
In experimental models, Proxazole citrate has been used to prevent renal hypertension in rats. The compound’s ability to manage hypertension may be linked to its antispasmodic action, which could reduce vascular resistance and, consequently, blood pressure .
Renal Health Research
Proxazole citrate has potential applications in studying renal alterations. Its preventive action in experimentally induced renal hypertension suggests it could be useful in understanding and managing ischemic-inflammatory processes in the kidneys .
Pharmacological Studies
As a compound with both anti-inflammatory and antispasmodic effects, Proxazole citrate is of interest in pharmacological research. It provides a unique opportunity to study a drug that can address multiple symptoms without some of the common side effects associated with anti-inflammatory medications .
Synthesis and Design of New Compounds
The chemical structure of Proxazole citrate, particularly the 1,2,4-oxadiazole ring, is of interest in the design and synthesis of new compounds. Researchers are exploring this structure for its potential anticancer activity, among other therapeutic applications .
Mechanism of Action
Target of Action
Proxazole citrate, also known as Pirecin, is a spasmolytic papaverine-like agent .
Mode of Action
It is known to exhibit antitussive, antispasmodic, analgesic, anti-inflammatory, and antipyretic activities .
Biochemical Pathways
It is known to affect the smooth muscles of the digestive and genito-urinary systems .
Pharmacokinetics
It is known that proxazole is excreted both in feces and urine mainly as inactive metabolites .
Result of Action
It is known to have veterinary uses against gastritis, infective and non-infective gastro-enteritis, urethritis, cystitis, and spastic states with an inflammatory component of the smooth muscles of the digestive and genito-urinary systems .
properties
IUPAC Name |
N,N-diethyl-2-[3-(1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O.C6H8O7/c1-4-15(14-10-8-7-9-11-14)17-18-16(21-19-17)12-13-20(5-2)6-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-11,15H,4-6,12-13H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAULHLDTDDABL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=NOC(=N2)CCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048760 | |
Record name | Proxazole citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Proxazole citrate | |
CAS RN |
132-35-4 | |
Record name | Proxazole citrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Proxazole citrate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Proxazole citrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303872 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Proxazole citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-[2-(diethylammonio)ethyl]-3-(1-phenylpropyl)-1,2,4-oxadiazolediylium citrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.601 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROXAZOLE CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YR02IKM54O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary clinical applications of Proxazole citrate investigated in the provided research?
A: The research primarily explores Proxazole citrate's use as an anti-ulcer agent []. One study specifically investigates its efficacy in treating gastric ulcers by measuring the shrinkage rate of ulcers using X-ray imaging [].
Q2: Beyond its use as an anti-ulcer agent, are there other therapeutic applications of Proxazole citrate being explored?
A2: Yes, the research suggests that Proxazole citrate may have potential applications beyond treating ulcers. Studies have investigated its effects on:
- Labor: Its use during labor has been explored [].
- Gastric blood supply: Endoscopic studies in elderly patients have been conducted to assess its impact on gastric blood supply [].
- Utero-placental blood flow: Research has examined its effects on utero-placental blood flow in patients with EPH-gestosis [].
- Urinary tract disorders: Its efficacy in managing pain associated with urinary tract diseases has also been investigated [].
Q3: What methods were employed to study the effects of Proxazole citrate on stomach diseases?
A: Researchers utilized direct injection techniques using a gastrofiberscope to study Proxazole citrate's effects on stomach diseases []. This method allowed for targeted delivery and observation of the compound's impact on the stomach lining.
Q4: Are there any studies focusing on the broader context of peptic ulcer disease, including its etiology and treatment?
A: Yes, the provided research collection includes studies dedicated to understanding the causes and treatment of peptic ulcers []. These studies provide a broader framework for understanding Proxazole citrate's role within the context of peptic ulcer management.
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